メチル (2S)-2-メチルピロリジン-2-カルボン酸塩酸塩

説明

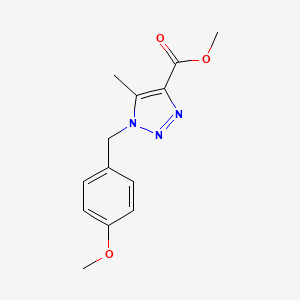

“Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride” is a chemical compound . It is also known as “L-Proline methyl ester hydrochloride” or "Methyl L-prolinate hydrochloride" .

Physical And Chemical Properties Analysis

“Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride” is a white powder . It has a CAS Number of 2133-40-6 and an MDL Number of MFCD00012708 . More detailed physical and chemical properties such as melting point, boiling point, density, and solubility were not found in the search results .

科学的研究の応用

保護されたグリシン誘導体の合成

メチル (2S)-2-メチルピロリジン-2-カルボン酸塩酸塩: is utilized as a starting material for the synthesis of protected glycine derivatives . These derivatives serve as versatile asymmetric building blocks in the synthesis of more complex molecules. Protected amino acids like these are crucial in peptide synthesis, where they prevent unwanted side reactions and help in the formation of peptide bonds in a controlled manner.

医薬品設計におけるピペリジン誘導体

この化合物のピペリジン部分は、医薬品化学において重要です。 Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are essential for designing drugs due to their structural importance and presence in various alkaloids. The versatility of piperidine derivatives allows for a wide range of pharmacological applications, including antihypertensive agents, local anesthetics, and antipsychotics.

生物活性研究

ピペリジン構造は、生物活性化合物によく見られます。 The methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride can be used to synthesize compounds for biological activity studies . These studies can lead to the discovery of new drugs and therapeutic agents by exploring the biological interactions and mechanisms of action of piperidine-containing compounds.

不斉合成

This compound can be employed in asymmetric synthesis processes to create chiral centers . Asymmetric synthesis is crucial in the production of enantiomerically pure substances, which is particularly important in the pharmaceutical industry, as different enantiomers of a drug can have different therapeutic effects.

多成分反応

The structure of methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride lends itself well to multicomponent reactions (MCRs) . MCRs are efficient processes that allow the synthesis of complex molecules from simpler reagents in a single reaction vessel, saving time and reducing waste.

環化反応

Cyclization reactions are fundamental in organic synthesis, and this compound can act as a precursor in such reactions to form various cyclic structures . These reactions are important for constructing the core rings of many natural products and pharmaceuticals.

作用機序

Target of Action

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride, also known as Methylphenidate, primarily targets the central nervous system . It acts on the dopamine and norepinephrine neurotransmitters, increasing their presence in the extraneuronal space . This compound is used most commonly in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and for narcolepsy .

Mode of Action

It has been shown to act as a norepinephrine and dopamine reuptake inhibitor (ndri), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action . There is a dose-related effect of psychostimulants on receptor stimulation, where higher doses increase norepinephrine (NE) and dopamine (DA) efflux throughout the brain, which can result in impaired cognition and locomotor-activating effects .

Biochemical Pathways

It is known that the compound affects the dopaminergic and noradrenergic systems, which play crucial roles in attention, motivation, and reward processes .

Pharmacokinetics

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride is rapidly and extensively absorbed from the tablets following oral administration . Due to extensive first-pass metabolism, its bioavailability is low (approximately 30%), and large individual differences exist . The pharmacokinetic half-life of the compound is 2 to 3 hours .

Result of Action

The action of Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride results in increased cognitive function, including sustained attention and working memory . It also reduces movement and impulsivity . These effects make it an effective treatment for conditions like ADHD .

Action Environment

The action, efficacy, and stability of Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary significantly among individuals, and factors such as age, overall health, and other individual characteristics can influence its action .

生化学分析

Biochemical Properties

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as proline dehydrogenase. This interaction facilitates the conversion of proline to pyrroline-5-carboxylate, which is a crucial step in the proline degradation pathway . Additionally, it may interact with transport proteins that facilitate its movement across cellular membranes .

Cellular Effects

Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving proline metabolism. This compound can modulate gene expression related to amino acid transport and metabolism . Furthermore, it impacts cellular metabolism by altering the levels of metabolites involved in the proline degradation pathway . These effects can lead to changes in cell function, including alterations in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of Methyl (2s)-2-methylpyrrolidine-2-carboxylate hydrochloride involves its binding interactions with specific enzymes and proteins. It acts as a substrate for proline dehydrogenase, facilitating the conversion of proline to pyrroline-5-carboxylate . This interaction is crucial for the regulation of proline metabolism. Additionally, it may inhibit or activate other enzymes involved in amino acid metabolism, leading to changes in gene expression and cellular function .

特性

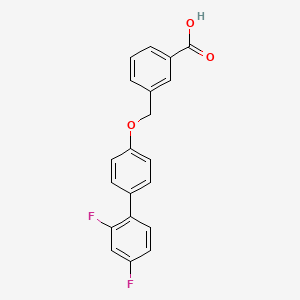

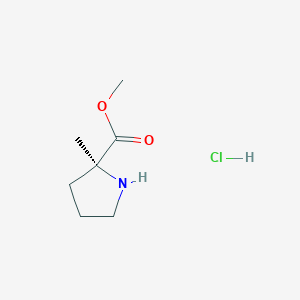

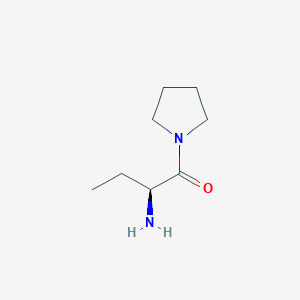

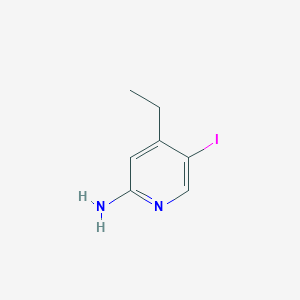

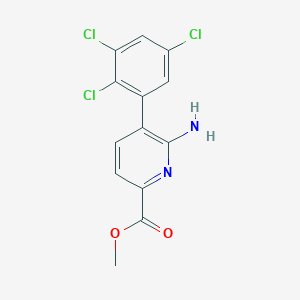

IUPAC Name |

methyl (2S)-2-methylpyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(6(9)10-2)4-3-5-8-7;/h8H,3-5H2,1-2H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYWAVUCBMJUPK-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220060-08-2 | |

| Record name | Methyl (S)-2-methylpyrrolidine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid](/img/structure/B1456865.png)

![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1456875.png)